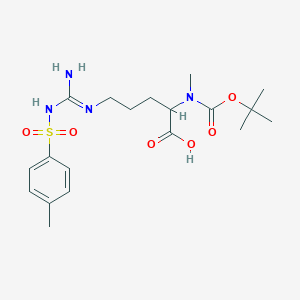
Boc-N-Me-D-Arg(Tos)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-N-Me-D-Arg(Tos)-OH: is a synthetic derivative of the amino acid arginine. It is commonly used in peptide synthesis due to its stability and reactivity. The compound features a tert-butyloxycarbonyl (Boc) protecting group, a methylated nitrogen, and a tosyl (Tos) group, which are essential for its function in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Boc-N-Me-D-Arg(Tos)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of arginine is protected using the Boc group to prevent unwanted reactions.
Methylation: The nitrogen atom is methylated to form N-methyl-D-arginine.
Tosylation: The side chain of arginine is tosylated to introduce the Tos group.
Purification: The final product is purified using techniques such as crystallization or chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using automated synthesizers and large-scale purification systems.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Boc-N-Me-D-Arg(Tos)-OH can undergo oxidation reactions, particularly at the methylated nitrogen.
Reduction: Reduction reactions can target the Boc or Tos groups, leading to deprotection.
Substitution: The compound can participate in substitution reactions, where the Boc or Tos groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Various nucleophiles such as amines or alcohols.
Major Products Formed:
Deprotected Arginine Derivatives: Removal of Boc or Tos groups results in free arginine derivatives.
Substituted Products: Introduction of new functional groups in place of Boc or Tos groups.
Applications De Recherche Scientifique
Chemistry: Boc-N-Me-D-Arg(Tos)-OH is widely used in peptide synthesis as a building block. Its stability and reactivity make it suitable for creating complex peptide chains.
Biology: In biological research, the compound is used to study protein interactions and enzyme functions. It serves as a substrate or inhibitor in various biochemical assays.
Medicine: The compound has potential applications in drug development, particularly in designing peptide-based therapeutics. Its derivatives may exhibit antimicrobial, antiviral, or anticancer properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in creating advanced materials with specific functions.
Mécanisme D'action
Molecular Targets and Pathways: The mechanism of action of Boc-N-Me-D-Arg(Tos)-OH involves its interaction with specific enzymes or receptors. The Boc and Tos groups play a crucial role in modulating the compound’s reactivity and binding affinity. The methylated nitrogen may influence the compound’s stability and solubility, affecting its overall activity.
Comparaison Avec Des Composés Similaires
Boc-D-Arg(Tos)-OH: Lacks the methyl group on the nitrogen.
Boc-N-Me-L-Arg(Tos)-OH: Contains the L-isomer of arginine.
Fmoc-N-Me-D-Arg(Tos)-OH: Uses a different protecting group (Fmoc) instead of Boc.
Uniqueness: Boc-N-Me-D-Arg(Tos)-OH is unique due to its combination of protecting groups and methylation. This combination provides specific reactivity and stability, making it suitable for specialized applications in peptide synthesis and biochemical research.
Propriétés
IUPAC Name |
5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O6S/c1-13-8-10-14(11-9-13)30(27,28)22-17(20)21-12-6-7-15(16(24)25)23(5)18(26)29-19(2,3)4/h8-11,15H,6-7,12H2,1-5H3,(H,24,25)(H3,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYPUFUDTDVBRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(C(=O)O)N(C)C(=O)OC(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

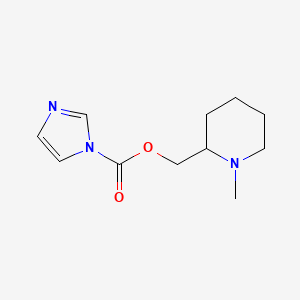

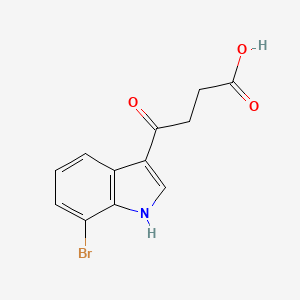
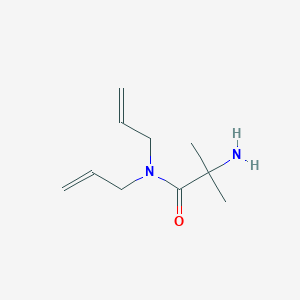
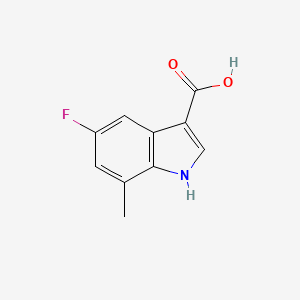




![Methyl 6-iodoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B12821619.png)
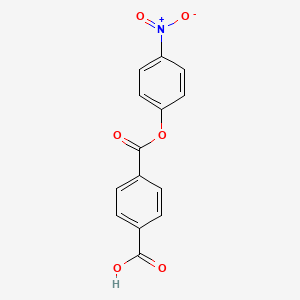
![(1S,2R)-2-cyclohexyl-1-(4-cyclopropylsulfonylphenyl)-N-[5-(2-pyrrolidin-1-ylethylsulfanyl)-1,3-thiazol-2-yl]cyclopropane-1-carboxamide](/img/structure/B12821629.png)

